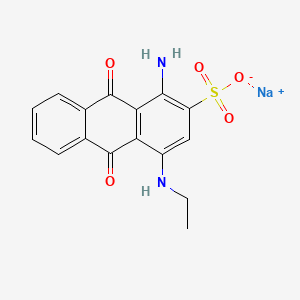
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid group, which imparts solubility in water. The presence of amino and ethylamino groups further enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Nitration: The anthracene is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Sulfonation: The anthracene derivative is sulfonated to introduce the sulfonic acid group.
Ethylation: The amino group is ethylated to form the ethylamino derivative.
Oxidation: The final step involves oxidation to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The amino and ethylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Quinones: Formed through oxidation.
Hydroquinones: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
科学的研究の応用
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric sites.
Modulate receptor activity: By acting as an agonist or antagonist.
Induce oxidative stress: Through the generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(methylamino)-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(dimethylamino)-9,10-dioxo-, monosodium salt
Uniqueness
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its methylamino and dimethylamino counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
34824-60-7 |
|---|---|
分子式 |
C16H13N2NaO5S |
分子量 |
368.3 g/mol |
IUPAC名 |
sodium;1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C16H14N2O5S.Na/c1-2-18-10-7-11(24(21,22)23)14(17)13-12(10)15(19)8-5-3-4-6-9(8)16(13)20;/h3-7,18H,2,17H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChIキー |
KYPYKYHHXCYBTQ-UHFFFAOYSA-M |
正規SMILES |
CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















